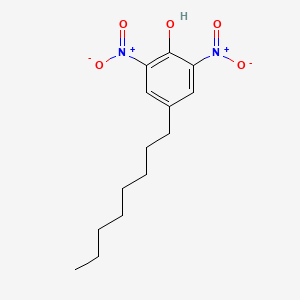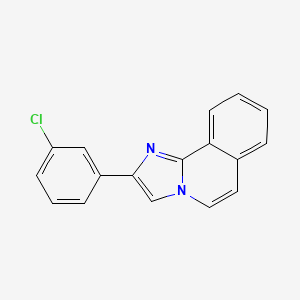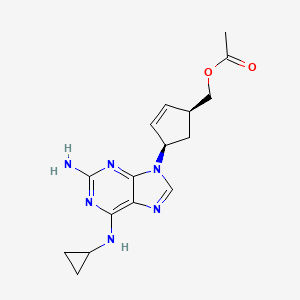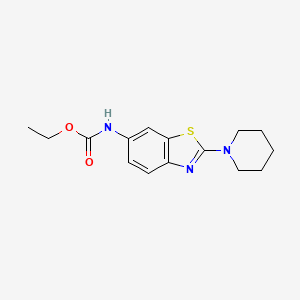
Ethyl 2-(1-piperidinyl)-1,3-benzothiazol-6-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(1-piperidinyl)-1,3-benzothiazol-6-ylcarbamate is a synthetic compound that features a piperidine ring, a benzothiazole moiety, and an ethyl carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-piperidinyl)-1,3-benzothiazol-6-ylcarbamate typically involves the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate alkylating agent.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using piperidine and a suitable leaving group on the benzothiazole ring.
Carbamate Formation: The final step involves the reaction of the piperidine-substituted benzothiazole with ethyl chloroformate to form the ethyl carbamate group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(1-piperidinyl)-1,3-benzothiazol-6-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperidine or benzothiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine or benzothiazole derivatives.
Applications De Recherche Scientifique
Ethyl 2-(1-piperidinyl)-1,3-benzothiazol-6-ylcarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic, anti-inflammatory, or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of Ethyl 2-(1-piperidinyl)-1,3-benzothiazol-6-ylcarbamate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the benzothiazole moiety may interact with enzymes or proteins involved in cellular signaling pathways. The ethyl carbamate group can enhance the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(1-Piperidinyl)ethyl]benzamides: These compounds share the piperidine and benzamide moieties but differ in their overall structure and functional groups.
Piperidine Derivatives: Compounds like piperidine alkaloids and synthetic piperidines have similar structural features but may have different pharmacological activities.
Uniqueness
Ethyl 2-(1-piperidinyl)-1,3-benzothiazol-6-ylcarbamate is unique due to the combination of its piperidine, benzothiazole, and ethyl carbamate groups, which confer specific chemical and biological properties. This unique structure allows for diverse applications in various fields of research and industry.
Propriétés
Numéro CAS |
30076-55-2 |
|---|---|
Formule moléculaire |
C15H19N3O2S |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
ethyl N-(2-piperidin-1-yl-1,3-benzothiazol-6-yl)carbamate |
InChI |
InChI=1S/C15H19N3O2S/c1-2-20-15(19)16-11-6-7-12-13(10-11)21-14(17-12)18-8-4-3-5-9-18/h6-7,10H,2-5,8-9H2,1H3,(H,16,19) |
Clé InChI |
WAXXZUMFWXSUSF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=CC2=C(C=C1)N=C(S2)N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


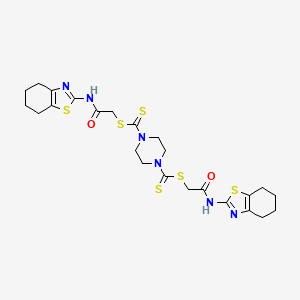
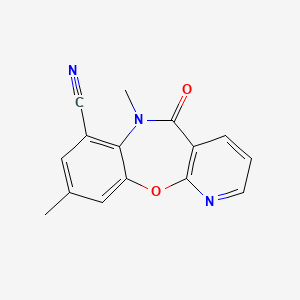


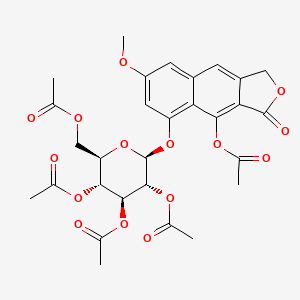
![2-ethyl-5,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797232.png)
![[3-(dimethylcarbamoylamino)phenyl] N-cyclohexylcarbamate](/img/structure/B12797233.png)

